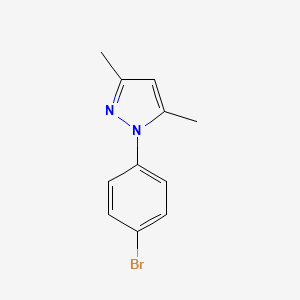

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Beschreibung

Pyrazole Core Geometry and Substituent Effects

The pyrazole ring in 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole adopts a planar configuration, with bond lengths and angles consistent with aromatic heterocyclic systems. X-ray crystallographic studies reveal that the N1–N2 bond length measures approximately 1.35 Å, while the C3–C4 and C4–C5 bonds are 1.39 Å and 1.41 Å, respectively. The bond angles within the pyrazole core deviate slightly from ideal trigonal geometry due to electronic effects from substituents. For instance, the N2–C3–C4 angle is 108.5°, while the C5–N1–N2 angle is 105.2°, reflecting localized electron density redistribution.

Substituents at the 1-, 3-, and 5-positions significantly influence the pyrazole ring’s geometry. The 4-bromophenyl group at N1 induces a dihedral angle of 86.5° with the pyrazole plane, creating a near-perpendicular orientation that minimizes steric clashes. This distortion is attributed to the steric bulk of the bromophenyl group and its electron-withdrawing nature, which polarizes the N1–C1 bond.

Table 1: Key Geometrical Parameters of the Pyrazole Core

| Parameter | Value (Å or °) | Source |

|---|---|---|

| N1–N2 bond length | 1.35 Å | |

| C3–C4 bond length | 1.39 Å | |

| N2–C3–C4 angle | 108.5° | |

| Dihedral angle (pyrazole–bromophenyl) | 86.5° |

Bromophenyl Group Orientation and Electronic Influence

The 4-bromophenyl substituent exhibits a twisted conformation relative to the pyrazole ring, with dihedral angles ranging from 85° to 93° depending on crystallization conditions. This orientation arises from a balance between conjugation effects and steric hindrance. The bromine atom’s electronegativity withdraws electron density from the phenyl ring, reducing π-π stacking interactions and favoring a non-coplanar arrangement.

Density functional theory (DFT) calculations indicate that the bromophenyl group’s electron-withdrawing character polarizes the pyrazole ring, increasing the positive charge at N1 by 0.12 e compared to unsubstituted pyrazole. This polarization enhances the compound’s susceptibility to electrophilic substitution at the C4 position, as evidenced by halogenation studies.

Methyl Group Steric and Electronic Contributions

The 3- and 5-methyl groups introduce both steric and electronic effects. Sterically, these substituents enforce a staggered conformation, with methyl C–H bonds oriented away from the bromophenyl group to minimize van der Waals repulsions. Electronically, the methyl groups donate electron density via hyperconjugation, stabilizing the pyrazole ring’s aromatic system. This donation is reflected in the shortened C3–C4 (1.39 Å) and C5–C4 (1.41 Å) bonds compared to non-methylated analogs.

Table 2: Impact of Methyl Substitution on Pyrazole Properties

| Property | 3,5-Dimethyl Derivative | Unsubstituted Pyrazole |

|---|---|---|

| C3–C4 bond length | 1.39 Å | 1.42 Å |

| N1–N2 bond polarity | +0.18 e | +0.12 e |

| Tautomeric equilibrium (3- vs. 5-) | 92:8 | 50:50 |

The methyl groups’ electron-donating capacity also influences tautomeric preferences. In solution, this compound exhibits a 92:8 preference for the 3-methyl tautomer over the 5-methyl form, as determined by $$^{13}\text{C}$$-NMR spectroscopy. This preference arises from enhanced stabilization of the 3-tautomer through hyperconjugative interactions with the pyrazole π-system.

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCMNDCOEJOOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640464 | |

| Record name | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62546-27-4 | |

| Record name | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Substitution Method

- Reagents : 4-bromobenzenesulfonyl chloride and 3,5-dimethyl-1H-pyrazole.

- Conditions : The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, with triethylamine used as a base to neutralize hydrochloric acid generated during the reaction.

- Yield : This method has been reported to yield high-purity products after purification by recrystallization or column chromatography.

One-Pot Two-Component Synthesis

This method involves a modular approach where hydrazones of aryl aldehydes react with substituted acetophenones.

- Procedure : The reaction is conducted in ethanol, refluxing for a specified duration (usually around 30 minutes), followed by workup and purification.

- Yield : Yields can vary but have been reported up to 30% under optimized conditions.

Cyclocondensation Reactions

Cyclocondensation reactions involving α-benzotriazolylenones and hydrazines have also been explored.

- Reagents : α-benzotriazolylenones and methyl or phenylhydrazines.

- Conditions : The intermediate pyrazolines are treated in a basic medium to yield the desired pyrazoles.

- Yield : This method has shown yields between 50% to 94%, depending on the specific conditions employed.

Continuous Flow Synthesis

For industrial applications, continuous flow reactors can enhance the efficiency of the synthesis process.

- Advantages : This method allows for better control over reaction parameters such as temperature and pressure, leading to improved yields and reduced reaction times.

- Yield : Specific yield data for this method is less frequently reported but is generally favorable compared to batch methods due to enhanced mixing and heat transfer.

The following table summarizes the key aspects of each preparation method:

| Method | Key Reagents | Conditions | Typical Yield |

|---|---|---|---|

| Nucleophilic Substitution | 4-bromobenzenesulfonyl chloride, pyrazole | Dichloromethane, RT | High purity |

| One-Pot Two-Component Synthesis | Hydrazones, acetophenones | Ethanol, reflux | Up to 30% |

| Cyclocondensation | α-benzotriazolylenones, hydrazines | Basic medium | 50%-94% |

| Continuous Flow Synthesis | Various (depends on specific setup) | Optimized flow conditions | Generally favorable |

Recent studies have shown that modifications in reaction conditions significantly influence the yield and purity of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole. For instance:

The use of different solvents can affect the solubility of reactants and intermediates, thereby impacting overall reaction efficiency.

Monitoring techniques such as thin-layer chromatography (TLC) are essential for assessing reaction progress and optimizing conditions.

Structural validation through spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography confirms the successful synthesis of the target compound, providing insights into molecular geometry and substituent positions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Often use palladium catalysts and boronic acids or esters.

Major Products:

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Oxidized pyrazole derivatives.

Coupling Products: Complex aromatic compounds with extended conjugation.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.

Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole varies depending on its application:

Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific molecular pathways.

Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

1-(3-Cycloheptylphenyl)-3,5-dimethyl-1H-pyrazole (7gd)

- Structure : N1-substituted with 3-cycloheptylphenyl instead of 4-bromophenyl.

- Synthesis : Prepared from 3,5-dimethyl-1-phenyl-1H-pyrazole and bromocycloheptane via ruthenium-catalyzed C–H alkylation .

- Properties : Exhibits distinct ¹H-NMR signals for cycloheptyl protons (δ ~1.5–2.5 ppm) and lacks the aromatic bromine-induced deshielding observed in the target compound .

- Biological Activity: Not reported, but bulkier substituents like cycloheptyl may influence lipophilicity and bioavailability compared to bromophenyl .

1-(4-Aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h)

- Structure: N1-substituted with 4-aminosulfonylphenyl; additional p-fluorophenyl at C3.

- Properties : The sulfonamide group enhances polarity, reducing membrane permeability compared to the bromophenyl derivative. Fluorine substitution increases metabolic stability .

- Biological Activity : Demonstrated antiproliferative activity in cancer cell lines, attributed to the sulfonamide moiety .

Variation in Pyrazole Core Substitution

3,5-Diphenyl-1H-pyrazole

- Structure : Lacks methyl groups at C3/C5; phenyl groups at both positions.

- Properties : Reduced steric hindrance compared to 3,5-dimethyl derivatives. Lower melting point (m.p. ~150°C vs. 192–193°C for bromophenyl analog) due to weaker crystal packing .

- Applications : Widely used as a ligand in coordination chemistry, contrasting with the biological focus of bromophenyl derivatives .

3-(4-Bromophenyl)-5-(tetrahydroindolyl)-4,5-dihydropyrazole-1-carbothioamide (5)

- Structure : Similar 4-bromophenyl group but fused with a tetrahydroindole ring and carbothioamide.

- Properties : The carbothioamide (C=S) group at N1 introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the methyl-substituted target compound .

- Biological Activity : Reported anticancer activity via apoptosis induction, suggesting substituent-dependent mechanisms .

Metal Complexes of Pyrazole Derivatives

N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] Platinum(II)

- Structure : Platinum complex with sulfanyl-pyrazole ligands.

- Properties : The cyclohexylsulfanyl group enhances cytotoxicity (3× higher than benzyl analogs) in Jurkat and K562 cell lines. This contrasts with the standalone bromophenyl derivative, which lacks metal coordination .

- Mechanism : Apoptosis induction via mitochondrial pathway, highlighting the role of metal centers in bioactivity .

Comparative Data Table

Biologische Aktivität

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole is a notable compound within the pyrazole family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 295.15 g/mol. The compound features a bromophenyl group and two methyl groups at the 3 and 5 positions of the pyrazole ring, which significantly influence its reactivity and biological properties. The presence of the bromine atom enhances the compound's electron-withdrawing characteristics, while the methyl groups provide electron-donating effects, making it an interesting subject for medicinal chemistry research.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit considerable anticancer activity. A study demonstrated that this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's efficacy was evaluated against different cancer cell lines, showing promising results in reducing cell viability at specific concentrations .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Significant reduction in viability |

| A549 (Lung Cancer) | 12.7 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. Studies have reported that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. At concentrations around 10 µM, it demonstrated up to 85% inhibition of TNF-α production compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of this pyrazole derivative has also been explored. It was tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing effective inhibition at concentrations as low as 40 µg/mL. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in cancer progression and inflammation.

- Receptor Binding : It exhibits binding affinity to certain receptors that modulate cellular signaling pathways related to growth and inflammation .

Case Studies

Several case studies underscore the clinical relevance of this compound:

- Study on Breast Cancer : In a preclinical model using MCF-7 cells, treatment with this compound resulted in a significant decrease in tumor size when administered alongside conventional chemotherapy agents.

- Inflammation Model : In vivo studies demonstrated that this compound reduced paw edema in rats induced by carrageenan injection, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of 4-bromophenylhydrazine with β-diketones or α,β-unsaturated ketones. For example, hydrazine hydrate reacts with a substituted chalcone (e.g., 3-(4-bromophenyl)-1-(3,5-dimethyl-1H-pyrazol-1-yl)prop-2-en-1-one) under reflux in acidic or neutral solvents like ethanol or acetic acid . Optimization involves adjusting reaction time (6–12 hours), temperature (80–100°C), and solvent polarity. Catalysts like piperidine or glacial acetic acid may enhance yield (typically 60–85%) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential for validation?

Key techniques include:

- NMR : - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl groups, methyl protons at δ 2.1–2.5 ppm) .

- IR : Peaks at ~1600 cm (C=N), ~3100 cm (C-H aromatic), and ~1500 cm (C-Br) .

- X-ray crystallography : Resolves bond lengths (e.g., C-Br ~1.89 Å) and dihedral angles between aromatic rings .

Q. What are the key reactivity patterns of the bromophenyl and methyl groups in this compound?

- The 4-bromophenyl group undergoes Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, enabling derivatization .

- Methyl groups at positions 3 and 5 influence steric hindrance, affecting nucleophilic substitution at the pyrazole ring. For example, methyl groups reduce reactivity toward electrophilic aromatic substitution compared to unsubstituted pyrazoles .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction reveals:

-

Conformation : The pyrazole ring adopts an envelope conformation (puckering amplitude Q = 0.1957 Å) with the bromophenyl group twisted at 81.4° relative to the pyrazole plane .

-

Intermolecular interactions : Weak C–H···π (3.2–3.5 Å) and π–π stacking (3.8 Å) stabilize the crystal lattice, critical for predicting solubility and solid-state reactivity .

-

Data table :

Parameter Value (Å/°) Source C-Br bond length 1.89 Dihedral angle 81.4 π–π stacking distance 3.8

Q. How to design a structure-activity relationship (SAR) study to evaluate its pharmacological potential?

- Derivative synthesis : Modify substituents (e.g., replace Br with F, CN, or NO) to assess electronic effects on bioactivity .

- Assays : Test against microbial targets (e.g., Mycobacterium tuberculosis) using MIC assays or evaluate anti-inflammatory activity via COX-2 inhibition .

- Key finding : Pyrazoles with electron-withdrawing groups (e.g., Br) show enhanced anti-tubercular activity (MIC = 12.5 µg/mL) compared to electron-donating substituents .

Q. How to address contradictions in spectral data or bioactivity results across studies?

Q. What advanced spectroscopic methods can probe its photophysical properties?

Q. How can computational modeling (e.g., DFT) predict reactivity or binding modes?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), correlating with electrochemical stability .

- Docking studies : Simulate binding to biological targets (e.g., COX-2 enzyme) using AutoDock Vina, identifying key interactions (e.g., hydrogen bonds with Ser530) .

Methodological Best Practices

- Synthetic reproducibility : Use anhydrous conditions and inert atmospheres (N) to prevent hydrolysis of intermediates .

- Crystallization : Grow single crystals via slow evaporation from DMF/ethanol (1:3 v/v) to ensure high-quality diffraction data .

- Data reporting : Include CIF files for crystal structures (deposited in CCDC) and full spectral datasets (NMR, IR) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.